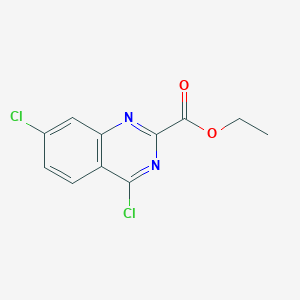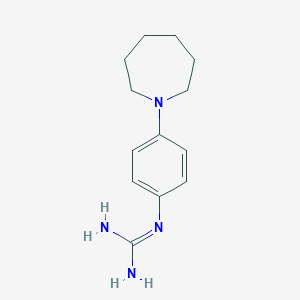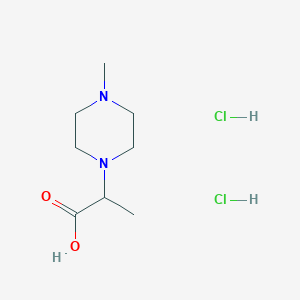
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Descripción general
Descripción
Synthesis Analysis
MPD plays a significant role in the synthesis and optimization of pharmaceutical compounds. For instance, it is involved in the development of potent and selective PPARgamma agonists. It is also significant in the field of peptide synthesis. Research has been conducted on synthesizing novel dipeptides using derivatives of MPD.Molecular Structure Analysis
The molecular formula of MPD is C6H13Cl2N3O2. The InChI Key is PKNRKZSHJWXBRW-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
MPD is a white crystalline solid that is soluble in water and ethanol. It is stable under normal conditions. The molecular weight of MPD is 245.15 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Optimization in Drug Development
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is used in the synthesis and optimization of various pharmaceutical compounds. For instance, it has been utilized in the development of potent and selective PPARgamma agonists, with modifications to its phenyl alkyl ether moiety enhancing solubility and selectivity (Collins et al., 1998).
In the Field of Peptide Synthesis
The compound has applications in peptide research. It was incorporated into the synthesis of a novel dipeptide and subsequently used as a unit in cyclic peptides, demonstrating its versatility in complex molecular constructions (Yamashita et al., 2009).
Anticancer Research
Research has explored the use of derivatives of this compound in the study of anticancer agents. A study involving 4-Methylpiperazine-1-carbodithioc acid, a related compound, showed significant in vitro and in vivo anticancer activity, highlighting its potential in cancer treatment research (Xiaomei Jiang et al., 2007).
Material Synthesis
Its utility extends to material synthesis as well. For instance, it has been used in the synthesis of specific benzoic acid derivatives, which can serve as intermediates in the production of various materials (Lu Xiao-qin, 2010).
Development of Antimicrobial Agents
The compound plays a role in synthesizing new antimicrobial agents, particularly in the production of derivatives that exhibit antibacterial properties (D. Chu et al., 1991).
Anticonvulsant Research
There is evidence of its application in the development of anticonvulsant drugs. Derivatives of 4-Methylpiperazin-1-yl have been synthesized and tested for anticonvulsant activity, contributing to the development of new treatments for epilepsy and related conditions (J. Obniska et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRKZSHJWXBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672559 | |
| Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride | |
CAS RN |
938146-50-0 | |
| Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



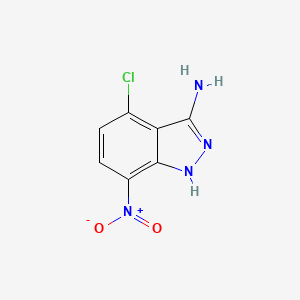
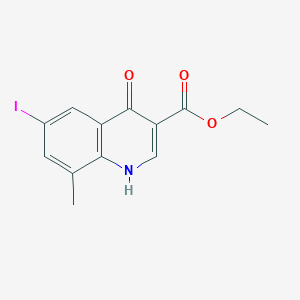
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1420153.png)
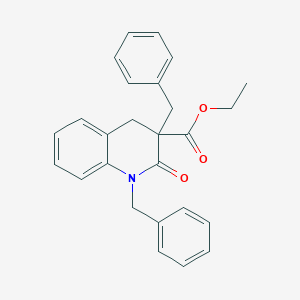
![((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420156.png)
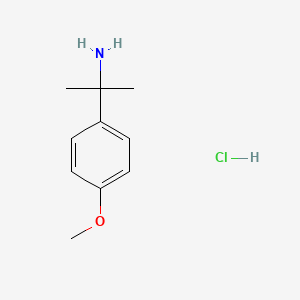
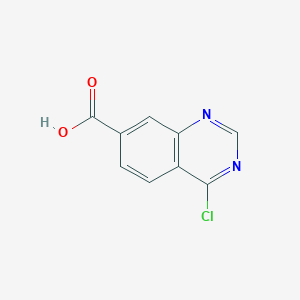
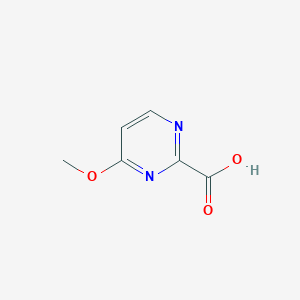
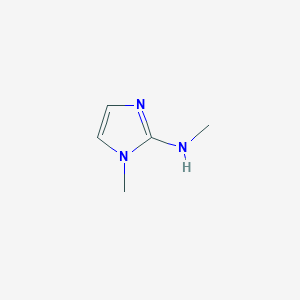
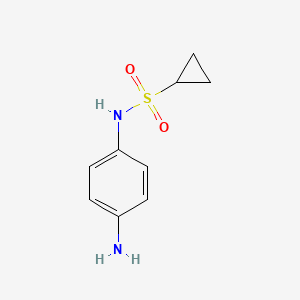
![2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1420166.png)
